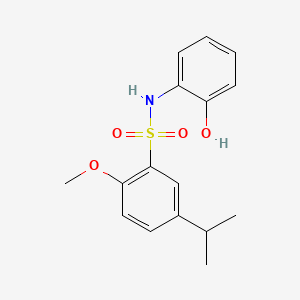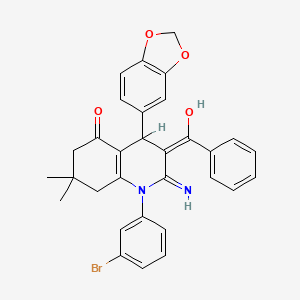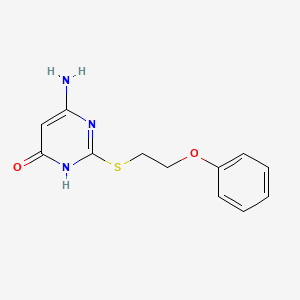![molecular formula C22H17FN2O3S B13378371 (5E)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B13378371.png)
(5E)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2,7-dimethoxy-1-naphthyl)methylene]-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a naphthyl group, a fluorophenyl group, and a thiazolidinone ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,7-dimethoxy-1-naphthyl)methylene]-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 2,7-dimethoxy-1-naphthaldehyde with 4-fluoroaniline to form an imine intermediate. This intermediate is then reacted with thiazolidin-4-one under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures. The choice of solvents, catalysts, and purification methods would be tailored to ensure the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(2,7-dimethoxy-1-naphthyl)methylene]-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding naphthoquinone derivatives.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-[(2,7-dimethoxy-1-naphthyl)methylene]-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the nature of the compound’s interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-phenyl-2,4-imidazolidinedione
- 5-[(2,7-dimethoxy-1-naphthyl)methylene]-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one
Uniqueness
5-[(2,7-dimethoxy-1-naphthyl)methylene]-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one is unique due to the presence of both the naphthyl and fluorophenyl groups, which confer distinct chemical and biological properties. The combination of these groups within the thiazolidinone framework enhances its potential for diverse applications and interactions.
Propriétés
Formule moléculaire |
C22H17FN2O3S |
|---|---|
Poids moléculaire |
408.4 g/mol |
Nom IUPAC |
(5E)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-2-(4-fluorophenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H17FN2O3S/c1-27-16-9-3-13-4-10-19(28-2)18(17(13)11-16)12-20-21(26)25-22(29-20)24-15-7-5-14(23)6-8-15/h3-12H,1-2H3,(H,24,25,26)/b20-12+ |
Clé InChI |
ODVCYCYWKZSYNZ-UDWIEESQSA-N |
SMILES isomérique |
COC1=CC2=C(C=C1)C=CC(=C2/C=C/3\C(=O)NC(=NC4=CC=C(C=C4)F)S3)OC |
SMILES canonique |
COC1=CC2=C(C=C1)C=CC(=C2C=C3C(=O)NC(=NC4=CC=C(C=C4)F)S3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-chlorobenzyl)-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B13378289.png)
![4-methyl-N-[2-{[(4-methylphenyl)sulfonyl]amino}-N-phenyl-2-(phenylimino)ethanimidoyl]benzenesulfonamide](/img/structure/B13378290.png)




![(4Z)-4-{[(1E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]imino}-1-(4-methoxyphenyl)-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B13378328.png)
![(5Z)-5-[(5-chloro-2,3-dimethoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B13378335.png)
![(5E)-2-(4-ethylanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13378344.png)
![ethyl {2-bromo-4-[(E)-{(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-6-iodophenoxy}acetate](/img/structure/B13378346.png)
![(5Z)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-chloroanilino)-1,3-thiazol-4-one](/img/structure/B13378347.png)
![(5Z)-5-[(2-bromo-4,5-diethoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one](/img/structure/B13378348.png)
![ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[[3-chloro-4-[(3-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B13378350.png)
![(5Z)-5-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one](/img/structure/B13378358.png)
